Methyl 2,6-dihydroxy-4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19722-76-0 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
methyl 2,6-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H10O5/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4,10-11H,1-2H3 |
InChI Key |
JSZHZLWKXWFJCG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OC)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OC)O |
Origin of Product |
United States |
Natural Occurrence and Biosourcing of Methyl 2,6 Dihydroxy 4 Methoxybenzoate
Isolation from Plant Species
The study of plant chemistry has led to the identification of a wide variety of benzoic acid derivatives, which play significant roles in plant development and defense. researchgate.netnih.gov
Identification in Globimetula braunii (Loranthaceae)
While the specific compound Methyl 2,6-dihydroxy-4-methoxybenzoate is not documented in the literature for Globimetula braunii, extensive phytochemical analysis of this hemi-parasitic plant has led to the isolation of a closely related isomer, Methyl 3,5-dihydroxy-4-methoxybenzoate . nih.govresearchgate.net G. braunii, commonly known as African Mistletoe, is used in African ethnomedicine for managing various ailments, including microbial infections and rheumatic pain. nih.govresearchgate.net
Research on the leaves of G. braunii involved macerating the plant material, followed by solvent partitioning. The ethyl acetate (B1210297) fraction, which showed significant antioxidant and antimicrobial activity, was subjected to repeated silica (B1680970) gel column chromatography to isolate its constituent compounds. nih.govresearchgate.net The characterization of Methyl 3,5-dihydroxy-4-methoxybenzoate was accomplished through comprehensive spectroscopic methods. nih.govresearchgate.net
Table 1: Spectroscopic Data for the Characterization of Methyl 3,5-dihydroxy-4-methoxybenzoate from Globimetula braunii
| Spectroscopic Method | Observed Data and Interpretation |
|---|---|
| UV Spectroscopy | Showed maximum absorption (λmax) at 260.5 and 298 nm. researchgate.net |
| Infrared (IR) Spectroscopy | Revealed strong bands at 3367.6 cm⁻¹ (hydroxyl group, OH) and 1586.0 cm⁻¹ (ester carbonyl group, R-O-C=O). researchgate.net |
| Mass Spectrometry (ESI-MS) | Established the molecular formula as C₉H₁₀O₅, with pseudo-molecular ion peaks observed. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Detailed proton and carbon NMR spectra confirmed the substitution pattern on the benzene (B151609) ring, identifying it as the 3,5-dihydroxy-4-methoxy isomer. researchgate.net |
This compound, along with others identified in the plant, is believed to contribute to the medicinal properties attributed to G. braunii. nih.gov
Presence of Related Benzoic Acid Derivatives in Other Botanical Genera
The family of benzoic acid derivatives is widely distributed throughout the plant kingdom. ontosight.ai Besides the compound found in Globimetula braunii, numerous other related structures have been isolated from various plant species, highlighting the diversity of this class of phytochemicals.
For instance, Methyl 3,5-dihydroxy-4-methoxybenzoate has also been isolated from the stem bark of Sacoglottis gabonensis. researchgate.net Other related compounds are found across different genera, as detailed in the table below.
Table 2: Occurrence of Related Benzoic Acid Derivatives in Various Plant Species
| Compound Name | Plant Species | Family |
|---|---|---|
| Methyl 2,6-dihydroxybenzoate | Carapa guianensis | Meliaceae nih.gov |
| Methyl 3-hydroxy-4-methoxybenzoate | Aristolochia kaempferi, Annona cherimola | Aristolochiaceae, Annonaceae nih.gov |
| Methyl 4-methoxybenzoate | Illicium verum (Star Anise) | Schisandraceae hmdb.ca |
Occurrence in Lichenized Fungi and Microorganisms
While the specific compound this compound is not extensively reported in fungal or microbial sources, related benzoic acid structures are known metabolites. Fungi, in particular, are prolific producers of diverse secondary metabolites, including various quinones and their derivatives. encyclopedia.pub
For example, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid was isolated from the fungus Curvularia sp. KF119 and was found to act as a cell-cycle inhibitor. nih.gov The ability of microorganisms to synthesize such compounds underscores their potential as a source for novel bioactive molecules. The chemical diversity of fungal metabolites is vast, with many compounds exhibiting interesting chromatic and biological properties that are attractive for industrial applications. encyclopedia.pub
Ecological Significance and Chemotaxonomic Implications of its Distribution
The presence of this compound and its relatives in nature is not arbitrary; it carries ecological and taxonomic significance. In plants, benzoic acids and their derivatives are crucial components of defense mechanisms against pathogens and herbivores. bohrium.com They can also function as attractants for pollinators and seed dispersers. researchgate.net The antioxidant and antimicrobial properties demonstrated by compounds like Methyl 3,5-dihydroxy-4-methoxybenzoate from G. braunii suggest a direct role in protecting the plant from environmental stressors. nih.gov
From a chemotaxonomic perspective, the distribution of specific secondary metabolites can serve as a marker for classifying and understanding the evolutionary relationships between organisms. The profile of benzoic acid derivatives within a plant family, such as Loranthaceae, can provide valuable data for taxonomic studies. The presence of similar or identical compounds in different species may indicate a shared biosynthetic pathway and a close phylogenetic relationship. Therefore, mapping the distribution of these compounds helps to refine the classification of plant species and provides insights into their evolutionary history.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3,5-dihydroxy-4-methoxybenzoate |
| Methyl 2,6-dihydroxybenzoate |
| Methyl 3-hydroxy-4-methoxybenzoate |
| Methyl 4-methoxybenzoate |
| 4',6-dihydroxy,4-methoxybenzophenone-2-O-β-D-glucoside |
| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid |
| para-propoxybenzoic acid |
| Salicylic acid |
| Anthranilic acid |
Synthetic Strategies and Chemical Transformations of Methyl 2,6 Dihydroxy 4 Methoxybenzoate
Synthetic Approaches to Methyl 2,6-dihydroxy-4-methoxybenzoate and Related Esters
The construction of this compound logically begins with a C7 building block that already contains the key oxygen functionalities. The most direct precursor is 2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid), which provides the necessary carbon skeleton and oxygenation pattern. The synthetic sequence then involves the esterification of the carboxylic acid and a regioselective O-methylation.
Esterification Methodologies
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For polyhydroxybenzoic acids, the most common method is the Fischer-Speier esterification.
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process, and the large excess of methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com
The general mechanism for the Fischer esterification of a generic benzoic acid is detailed below:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comyoutube.com
In the context of synthesizing this compound, the starting material, 2,4,6-Trihydroxybenzoic acid, would be subjected to these conditions to form Methyl 2,4,6-trihydroxybenzoate. chemicalbook.comhmdb.ca While this specific reaction is not extensively detailed in the literature, the esterification of other dihydroxybenzoic acids, such as 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid, has been successfully carried out using similar acid-catalyzed methods. researchgate.net
| Method | Reagents | Typical Conditions | Notes |
| Fischer-Speier Esterification | Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol | Equilibrium reaction; excess alcohol is used to drive the reaction to completion. masterorganicchemistry.comtcu.edu |
| Steglich Esterification | Carboxylic Acid, Methanol, DCC, DMAP | Room temperature in a suitable solvent (e.g., CH₂Cl₂) | Milder conditions, suitable for sensitive substrates. |
O-Methylation and Alkylation Reactions
With the ester group in place, the next critical step is the introduction of the methyl group onto one of the phenolic hydroxyls. O-methylation of phenols is typically achieved using a methylating agent in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in a nucleophilic substitution reaction.
Common reagents for this transformation include:
Methyl Iodide (MeI): A highly reactive and common methylating agent.
Dimethyl Sulfate ((CH₃)₂SO₄): Another effective, albeit more toxic, methylating agent.
For example, the synthesis of Methyl 2-hydroxy-6-methoxybenzoate is achieved by the mono-O-methylation of Methyl 2,6-dihydroxybenzoate using methyl iodide in the presence of potassium carbonate. This demonstrates that under controlled conditions, it is possible to methylate one hydroxyl group in the presence of others. Alkylation with larger alkyl groups can be achieved using the corresponding alkyl halides, such as 1-bromo-3-chloropropane. mdpi.com
Regioselective Synthesis Strategies
The primary challenge in the synthesis of this compound from Methyl 2,4,6-trihydroxybenzoate is achieving methylation selectively at the C4-hydroxyl group. The hydroxyl groups at C2, C4, and C6 are not equivalent. The C2 and C6 hydroxyls are ortho to the ester group, while the C4 hydroxyl is para. This difference in position influences both the steric and electronic environment of each hydroxyl group.
Factors Influencing Regioselectivity:
Steric Hindrance: The hydroxyl groups at the C2 and C6 positions are sterically hindered by the adjacent ester group. The C4-hydroxyl is less sterically encumbered, which could favor its reaction with a bulky reagent.
Acidity (pKa): The acidity of the phenolic protons is influenced by resonance and inductive effects. The C2 and C6 hydroxyls can form intramolecular hydrogen bonds with the carbonyl oxygen of the ester group, which can lower their acidity and nucleophilicity compared to the C4-hydroxyl.
Reaction Conditions: The choice of base, solvent, and temperature can be fine-tuned to exploit the subtle differences in reactivity between the hydroxyl groups. A weak base, for instance, might selectively deprotonate the most acidic phenol, leading to regioselective methylation.
A plausible strategy for the regioselective synthesis would involve the careful addition of one equivalent of a methylating agent and a suitable base to Methyl 2,4,6-trihydroxybenzoate. By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the 4-methoxy product.
Alternative advanced strategies could involve:
Protection-Deprotection: A regioselective protection-deprotection strategy can be employed. This involves selectively protecting the more reactive hydroxyl groups (e.g., at C2 and C6) with a removable protecting group, methylating the remaining C4-hydroxyl, and then removing the protecting groups.
Enzymatic Methylation: Biocatalytic approaches using O-methyltransferase (OMT) enzymes can offer high regioselectivity. These enzymes have specific active sites that can distinguish between different hydroxyl groups on a substrate, leading to methylation at a precise position. nih.govnih.gov
Preparation and Characterization of Structural Analogues and Derivatives
The synthesis and study of structural analogues are crucial for understanding structure-activity relationships. Several analogues of this compound have been prepared and characterized.
One closely related analogue is Methyl 2,6-dihydroxy-4-methylbenzoate . This compound has been isolated from the lichen Ramalina leiodea. semanticscholar.orgshd-pub.org.rs Its synthesis would follow a similar pathway, starting from 2,6-dihydroxy-4-methylbenzoic acid (scrobiculin), followed by esterification.
Another isomer, Methyl 3,5-dihydroxy-4-methoxybenzoate , has been isolated from Globimetula braunii. researchgate.net The characterization of this compound relied on spectroscopic methods.
The characterization of these compounds and the target molecule relies on a combination of standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number, environment, and connectivity of protons. For this compound, one would expect to see distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, the ester methyl protons, and the hydroxyl protons. ¹³C NMR would show characteristic signals for the different carbon atoms in the molecule.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as O-H (hydroxyl), C=O (ester carbonyl), and C-O stretches.
Below is a table summarizing the characterization data for a related compound, Methyl 2-hydroxy-6-methoxybenzoate.
| Compound | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| Methyl 2-hydroxy-6-methoxybenzoate | 50 | 3.71 (s, 3H, OMe), 3.73 (s, 3H, COOMe), 6.47–6.51 (d, 2H, 2xHar), 7.18-7.25 (t, 1H, Har), 9.61 (bs, 1H, OH) | 182 [M⁺], 151, 122, 107, 94, 79, 65, 51 |
Mechanistic Studies of Synthetic Pathways
The mechanisms underlying the key synthetic steps—esterification and O-methylation—are well-established in organic chemistry.
Mechanism of Fischer Esterification: As described in section 3.1.1, the Fischer esterification proceeds via a series of equilibrium steps involving the acid-catalyzed nucleophilic addition of the alcohol to the carboxylic acid, followed by the elimination of water. masterorganicchemistry.com The role of the acid catalyst is crucial; it activates the carbonyl group towards attack and facilitates the departure of the hydroxyl group as water, which is a much better leaving group than the hydroxide ion (OH⁻). youtube.com
Mechanism of O-Methylation: The O-methylation of a phenol with methyl iodide in the presence of a base like potassium carbonate follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Deprotonation: The base (carbonate ion, CO₃²⁻) removes the acidic proton from a phenolic hydroxyl group, generating a phenoxide anion. The phenoxide is a potent nucleophile.
Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic methyl carbon of methyl iodide.
Displacement: The attack occurs from the backside of the C-I bond, leading to the displacement of the iodide ion (I⁻) as the leaving group and the formation of the methyl ether (C-O-CH₃) bond.
The regioselectivity of this reaction in a polyhydroxylated system like Methyl 2,4,6-trihydroxybenzoate is governed by a combination of kinetic and thermodynamic factors. The most acidic proton will be removed first, leading to the most stable phenoxide intermediate. The subsequent nucleophilic attack is then influenced by the steric accessibility of the resulting phenoxide. The hydroxyl group at C4 is generally considered more acidic than those at C2 and C6 due to the absence of intramolecular hydrogen bonding that stabilizes the ortho-hydroxyls. This difference in acidity is a key factor that can be exploited for regioselective methylation.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2,6 Dihydroxy 4 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules like Methyl 2,6-dihydroxy-4-methoxybenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry.
In a study isolating the compound from Globimetula braunii, the ¹H NMR data was reported in Deuterated Methanol (MeOD) at 300 MHz. hmdb.ca The reported assignments, however, appear inconsistent with the known structure. A corrected interpretation based on the compound's symmetry suggests the following expected signals: a singlet for the two equivalent aromatic protons (H-3 and H-5), a singlet for the methoxy (B1213986) group protons (-OCH₃), and a singlet for the methyl ester protons (-COOCH₃). The two hydroxyl protons (-OH) may appear as a broad singlet or may exchange with the deuterated solvent.
Table 1: ¹H NMR Spectral Data for this compound (Data sourced from Ayoola et al., 2020, with corrected interpretation)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Corrected Interpretation) |
| ~6.0-6.2 | Singlet | 2H | Aromatic Protons (H-3, H-5) |
| 3.85 | Singlet | 3H | Methyl Ester Protons (-COOCH₃) |
| 3.91 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Note: The originally reported assignments in the source literature contained significant inconsistencies. The interpretation provided here is based on established principles of NMR spectroscopy for a symmetrically substituted aromatic ring.
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton. The spectrum for this compound shows seven distinct signals, consistent with its structure. The symmetry of the molecule results in the equivalence of carbons C-2 and C-6, as well as C-3 and C-5.
Table 2: ¹³C NMR Spectral Data for this compound (75 MHz, MeOD) hmdb.ca
| Chemical Shift (δ) ppm | Assignment |
| 168.05 | Carbonyl Carbon (C=O) |
| 152.90 | C-2, C-6 (Carbons bearing -OH) |
| 142.41 | C-4 (Carbon bearing -OCH₃) |
| 125.72 | C-1 (Carbon bearing ester) |
| 106.80 | C-3, C-5 (Aromatic CH) |
| 59.72 | Ester Methyl Carbon (-COOCH₃) |
| 55.26 | Methoxy Carbon (-OCH₃) |
While one-dimensional NMR is often sufficient for simple structures, two-dimensional (2D) NMR techniques would be employed to unambiguously confirm assignments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. It would confirm that the aromatic proton signal (~6.0-6.2 ppm) correlates with the aromatic carbon signal at 106.80 ppm, and the methyl proton signals at 3.85 and 3.91 ppm correlate with the carbon signals at 59.72 and 55.26 ppm, respectively.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the aromatic protons (H-3, H-5) showing correlations to the carbons C-1, C-2/C-6, and C-4, definitively placing the protons on the ring and adjacent to the substituted carbons. The methyl ester protons would show a strong correlation to the carbonyl carbon (168.05 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₁₀O₅), the calculated monoisotopic mass is 198.0528 g/mol .
High-Resolution Mass Spectrometry (HRESIMS) would confirm the elemental composition by providing a highly accurate mass measurement. While detailed experimental fragmentation data is not widely published, the expected fragmentation in Electron Ionization (EI) MS would involve:
Loss of ·OCH₃: A common fragmentation for methyl esters, leading to a fragment ion [M-31]⁺.
Loss of CH₃OH: Elimination of methanol from the ester and a hydroxyl group.
Decarboxylation: Loss of the carbomethoxy group (-COOCH₃), leading to a fragment ion [M-59]⁺.
Loss of ·CH₃: Fragmentation of the methoxy group, resulting in an [M-15]⁺ ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly involving the conjugated π-system of the benzene (B151609) ring. The presence of hydroxyl and methoxy auxochromes influences the absorption maxima.
Table 3: UV-Vis Spectral Data for this compound (in Methanol) hmdb.ca
| λmax (nm) |
| 210 |
| 232 |
| 253 |
These absorptions are characteristic of the π → π* transitions within the substituted benzene ring. The multiple bands are typical for aromatic systems with oxygen-containing substituents that modify the electronic structure of the chromophore.
Infrared (IR) Spectroscopy for Functional Group Identification
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H stretch (broad) | Phenolic Hydroxyl (-OH) |
| 3050-3000 | C-H stretch | Aromatic C-H |
| 2995-2950 | C-H stretch | Methyl C-H (-OCH₃, -COOCH₃) |
| ~1710-1680 | C=O stretch | Ester Carbonyl |
| ~1610, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether (Ar-O-CH₃) |
| ~1150 | C-O stretch | Ester (C-O) |
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatographic techniques are indispensable tools for the isolation, separation, and purity assessment of this compound from complex mixtures, such as natural product extracts or synthetic reaction media. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other components. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is found.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile, polar compounds like this compound. It is particularly well-suited for both qualitative and quantitative analysis, as well as for preparative isolation.
Research Findings:
While specific HPLC methods developed exclusively for this compound are not extensively detailed in the literature, the analysis of structurally similar phenolic compounds and dihydroxybenzoic acid isomers provides a clear framework for its separation. researchgate.netsielc.comhelixchrom.comhelixchrom.com Reversed-Phase HPLC (RP-HPLC) is the most common modality used for this class of compounds. sielc.com
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comnih.gov To ensure good peak shape and prevent the ionization of the phenolic hydroxyl groups, an acid modifier like formic acid or phosphoric acid is commonly added to the mobile phase. sielc.com For instance, a method developed for the isomeric 2,4-dihydroxy-3-methoxybenzoic acid utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (LC-MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.commtc-usa.com
Semi-preparative HPLC has been successfully employed for the isolation of the related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, from a crude ethyl acetate (B1210297) fraction of a plant extract, demonstrating the utility of this technique for obtaining pure samples of dihydroxy-methoxybenzoate isomers for further study. researchgate.net The separation of various phenolic acids is often achieved using gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained components. mtc-usa.com
Table 1: Illustrative HPLC Conditions for Analysis of Related Phenolic Acids This table presents typical conditions used for compounds structurally similar to this compound, as specific methods for the target compound are not widely published.
| Parameter | Condition | Compound Class | Reference |
| Column | Newcrom R1 (Reverse Phase) | Dihydroxy-methoxybenzoic acid | sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Dihydroxy-methoxybenzoic acid | sielc.com |
| Column | Cogent Phenyl Hydride™ (Reverse Phase) | Phenolic Acids | mtc-usa.com |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Phenolic Acids | mtc-usa.com |
| Detection | UV/Visible, Photodiode Array (PDA), Mass Spectrometry (MS) | Phenolic Compounds | nih.gov |
| Mode | Semi-Preparative HPLC | Dihydroxy-methoxybenzoate Isomer | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. nih.gov
Research Findings:
Direct analysis of phenolic compounds such as this compound by GC-MS can be challenging due to the presence of polar hydroxyl groups. These functional groups decrease the compound's volatility and can lead to poor peak shape and thermal degradation in the hot GC injector. nih.gov To overcome these issues, derivatization is a common and often necessary sample preparation step. The phenolic hydroxyl groups are typically converted to more volatile and thermally stable ethers, most commonly trimethylsilyl (TMS) ethers, through a process called silylation. nih.gov
Once derivatized, the compound can be separated on a low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that aids in structural elucidation and confirmation.
For the related compound Methyl 2,6-dihydroxybenzoate, GC-MS data is available in public databases. The mass spectrum shows a molecular ion peak [M+] and characteristic fragment ions. nih.gov For instance, the mass spectrum of Methyl 2,6-dihydroxybenzoate shows a top peak at m/z 136, corresponding to the loss of a methanol molecule (CH₃OH) from the ester group, and the molecular ion peak at m/z 168. nih.gov Similar fragmentation patterns would be expected for this compound, with additional fragments related to the methoxy group.
Table 2: Illustrative GC-MS Data for the Related Compound Methyl 2,6-dihydroxybenzoate This data is for a structurally related compound and serves as an example of the information obtained from a GC-MS analysis.
| Parameter | Value | Reference |
| Compound | Methyl 2,6-dihydroxybenzoate | nih.gov |
| Molecular Weight | 168.15 g/mol | nih.gov |
| Kovats Retention Index (Standard non-polar column) | 1340 | nih.gov |
| Molecular Ion Peak [M+] (m/z) | 168 | nih.gov |
| Major Fragment Ion (m/z) | 136 | nih.gov |
| Second Highest Fragment Ion (m/z) | 108 | nih.gov |
Biological Activity and Mechanistic Investigations of Methyl 2,6 Dihydroxy 4 Methoxybenzoate and Structural Analogues
Antioxidant Potential and Redox Modulation
Methyl 2,6-dihydroxy-4-methoxybenzoate has been identified as a potent natural antioxidant through activity-guided fractionation of plant extracts. mdpi.com Its radical scavenging capabilities have been evaluated using standard in vitro assays. In a study on the chemical constituents of Globimetula braunii, this compound was isolated from the ethyl acetate (B1210297) fraction, which demonstrated the most significant antioxidant activity among all fractions tested. mdpi.com
The ethyl acetate fraction, from which this compound was isolated as a key active component, showed a superior radical scavenging effect in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay compared to the standard antioxidant, L-ascorbic acid. mdpi.com The study identified this compound as being "remarkably antioxidant". mdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.com
| Assay | Source Material | Finding | Reference |
| DPPH Radical Scavenging | Ethyl Acetate Fraction of G. braunii | IC₅₀ = 8.58 µM (More potent than L-ascorbic acid standard, IC₅₀ = 11.38 µM) | mdpi.com |
| Qualitative TLC-Bioautography | G. braunii Leaf Extract | Identified as a primary antioxidant compound responsible for bleaching the DPPH radical | mdpi.com |
| Ferric Reducing Antioxidant Power (FRAP) | Isolated Compound from G. braunii | Confirmed as an active antioxidant compound | mdpi.com |
Currently, there are no specific studies in the available scientific literature that investigate the role of this compound in attenuating specific markers of oxidative stress, such as malondialdehyde (MDA) levels or the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
Antimicrobial Efficacy and Other Biological Activity Investigations
Evaluation against Bacterial and Fungal Pathogens
While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided search results, the broader class of hydroxy- and methoxy-substituted benzoic acid derivatives has demonstrated notable antimicrobial properties. For instance, various prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum have shown significant antibacterial activities. thieme-connect.com
Research into related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has revealed antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov HMB was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and works by targeting the cell membrane of the bacteria. nih.gov This suggests that the structural motifs present in this compound could potentially confer similar antimicrobial effects.
Furthermore, studies on 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) have shown growth inhibitory properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Saccharomyces cerevisiae. researchgate.net The structural similarities suggest that related benzoate (B1203000) derivatives may also possess a spectrum of antimicrobial activities.
Investigations into synthetic derivatives have also shown promise. For example, acylated derivatives of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside exhibited moderate to good antimicrobial activities against various human pathogenic bacteria and plant pathogenic fungi. researchgate.net
| Compound | Organism | Activity | Source |
|---|---|---|---|
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (including MRSA) | MIC of 1024 µg/ml | nih.gov |
| 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) | Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae | Growth inhibitory properties | researchgate.net |
| Acylated derivatives of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside | Human pathogenic bacteria and plant pathogenic fungi | Moderate to good antimicrobial activities | researchgate.net |
| Prenylated p-hydroxybenzoic acid derivatives | Various bacteria | Significant antibacterial activities | thieme-connect.com |
Antileishmanial Activity of Related Compounds
While direct studies on the antileishmanial activity of this compound were not identified, research on structurally similar compounds indicates potential in this area. A notable example is 2',6'-dihydroxy-4'-methoxychalcone (DMC), which has demonstrated significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.gov The 50% effective doses were 0.5 µg/ml and 24 µg/ml, respectively. nih.gov The mechanism of action appears to be a direct toxic effect on the parasite, particularly affecting the mitochondria, without activating the host macrophage's oxidative metabolism. nih.gov This selectivity for the parasite suggests that chalcone (B49325) derivatives and potentially other related phenolic compounds could be promising leads for new antileishmanial drugs. nih.gov
The development of hybrid molecules is another strategy being explored. For instance, a series of chloroquine (B1663885) hybrids incorporating benzoyl groups have been synthesized and screened for antimalarial activity, with some showing significant inhibition of β-hematin formation. nih.gov This approach of combining known active cores with other chemical moieties could be applicable in the search for new antileishmanial agents.
Investigations of Cellular and Molecular Interactions (e.g., apoptotic induction, anti-angiogenic properties of related compounds)
Structurally related compounds to this compound have been investigated for their ability to induce apoptosis and inhibit angiogenesis, key processes in cancer development.
For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), isolated from Cleistocalyx operculatus, has been shown to induce apoptosis in K562 human leukemia cells. nih.govresearchgate.net This was evidenced by chromatin condensation and fragmentation. nih.gov The mechanism was linked to the downregulation of the anti-apoptotic protein Bcl-2, leading to a lower Bcl-2/Bax ratio, which is a critical factor in initiating apoptosis. nih.gov
Similarly, 2,4',6-trihydroxy-4-methoxybenzophenone has been found to inhibit the proliferation of HT-29 colon carcinoma cells and induce apoptosis. nih.gov The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bak and PUMA, and the anti-apoptotic protein Mcl-1, suggesting an involvement of the mitochondria-dependent pathway of apoptosis. nih.gov
In the context of anti-angiogenic properties, a fraction containing methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum demonstrated potent anti-angiogenic effects in an in ovo Yolk Sac Membrane (YSM) assay. nih.gov This fraction also induced apoptosis in cancer cell lines, suggesting a multi-faceted anti-cancer potential. nih.gov
| Compound/Fraction | Cell Line/Model | Observed Effect | Mechanism of Action | Source |
|---|---|---|---|---|
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 human leukemia cells | Apoptosis induction | Downregulation of Bcl-2 protein | nih.govresearchgate.net |
| 2,4',6-trihydroxy-4-methoxybenzophenone | HT-29 colon carcinoma cells | Inhibition of proliferation and apoptosis induction | Upregulation of Bak and PUMA, involvement of mitochondria-dependent pathway | nih.gov |
| Fraction containing methyl-2,4-dihydroxy-6-methylbenzoate | Cancer cell lines and in ovo YSM assay | Apoptosis induction and anti-angiogenic effects | Not fully elucidated | nih.gov |
Ecological Interactions and Antifeedant Properties
Effects on Herbivorous Insect Behavior
This compound and its isomers have been investigated for their effects on herbivorous insects, particularly as antifeedants. In a study involving the pine weevil Hylobius abietis, a significant pest in forestry, various methyl hydroxy-methoxybenzoates were tested for their ability to deter feeding. researchgate.net The results showed that the antifeedant effect varied considerably among the different isomers. researchgate.net While the study highlighted methyl 2-hydroxy-3-methoxybenzoate as having the highest effect, it underscores the potential of this class of compounds to influence insect feeding behavior. researchgate.net
The broader category of plant secondary metabolites, including phenolics like benzoic acid derivatives, plays a crucial role in deterring herbivores. nih.gov These compounds can cause direct toxicity or act as feeding deterrents. nih.gov For example, benzoxazinoids, another class of plant metabolites, have been shown to confer resistance to aphids and chewing herbivores. nih.gov
Role in Plant Defense Mechanisms
Phenolic compounds, including hydroxybenzoic acid derivatives, are integral to plant defense mechanisms against herbivores. nih.gov These secondary metabolites are produced by plants and can act as a chemical barrier. nih.gov Their presence can deter insects from feeding, thereby protecting the plant from damage.
Structure-Activity Relationship (SAR) Analyses of this compound and Structural Analogues
The biological activity of phenolic compounds, including this compound, is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analyses provide a framework for understanding how specific structural features of a molecule influence its biological effects. This understanding is crucial for the targeted design of new compounds with enhanced or specific activities. For this compound and its analogues, SAR analyses focus on correlating the arrangement and nature of substituent groups on the benzene (B151609) ring with observed biological responses, such as antioxidant, antimicrobial, and cytotoxic activities.
Correlating Structural Features with Observed Biological Responses
The biological activities of benzoate derivatives are largely dictated by the electronic and steric properties of their substituents. The interplay between the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, and the electron-withdrawing methyl ester (-COOCH3) group, governs the molecule's reactivity and interaction with biological targets.
For antioxidant activity, the capacity of a phenolic compound to donate a hydrogen atom or an electron to neutralize free radicals is paramount. The number and position of hydroxyl groups are critical determinants of this activity. Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant potential due to the increased availability of hydrogen atoms for donation. The methoxy group, while also an electron-donating group, can modulate the antioxidant activity by influencing the stability of the resulting phenoxyl radical and the lipophilicity of the compound.
The cytotoxic effects of these compounds against cancer cell lines are often related to their ability to induce apoptosis or inhibit key enzymes. The specific arrangement of substituents on the aromatic ring determines the molecule's shape and electronic distribution, which in turn affects its binding affinity to biological macromolecules.
Influence of Hydroxyl and Methoxy Substitution Patterns
The substitution pattern of hydroxyl and methoxy groups on the benzoate ring is a key factor in determining the biological activity of this compound and its analogues. The relative positions of these groups can affect intramolecular hydrogen bonding, electronic effects, and steric hindrance, all of which can modulate the compound's interaction with biological systems.
The presence of two hydroxyl groups, as in dihydroxybenzoate derivatives, is generally associated with significant antioxidant activity. The ortho (1,2) and para (1,4) positioning of two hydroxyl groups often leads to higher antioxidant capacity compared to a meta (1,3) arrangement. This is attributed to the ability to form stable quinone structures upon oxidation. In this compound, the two hydroxyl groups are positioned meta to each other, which might influence its antioxidant potential compared to isomers with ortho or para dihydroxyl arrangements.
Comparison with Isomeric and Derivative Bioactivities
A comparative analysis of the biological activities of this compound with its isomers and derivatives provides valuable insights into the structure-activity relationships. While direct comparative studies on a wide range of activities for this specific set of isomers are limited, data from various sources on individual compounds allow for a preliminary assessment.
Another relevant isomer is Methyl 3,5-dihydroxy-4-methoxybenzoate . Research has shown that this compound, isolated from Sacoglottis gabonensis, exhibited no spermicidal activity. nih.gov However, other studies on phenolic compounds from Globimetula braunii have identified it as a potential antioxidant and antimicrobial agent. researchgate.net
Methyl 3,4-dihydroxy-5-methoxybenzoate , a derivative of gallic acid, has demonstrated significant antioxidant properties. Its ability to outperform its non-esterified counterpart in lipoxygenase inhibition is attributed to the improved membrane permeability conferred by the methyl ester group.
The derivative Methyl 3-hydroxy-4,5-dimethoxybenzoate has shown clear antimicrobial activities, with a minimum inhibitory concentration (MIC) of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against E. coli. medchemexpress.com It also exhibits antioxidant properties in the presence of hydrogen peroxide. medchemexpress.com
Derivatives such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone , which shares a similar substitution pattern on one of its aromatic rings, have shown potent cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range. This suggests that the dihydroxy-methoxy substitution pattern can be a key pharmacophore for anticancer activity.
The following interactive data tables summarize some of the reported biological activities of structural analogues and derivatives of this compound. It is important to note that these data are from different studies and assays, which makes direct comparison challenging.
Table 1: Antimicrobial Activity of Selected Analogues
| Compound | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Staphylococcus aureus | 5 mg/ml | medchemexpress.com |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Rhizopus | 5 mg/ml | medchemexpress.com |
Table 2: Cytotoxicity of a Related Chalcone Derivative
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatocellular carcinoma) | 32.3 ± 1.13 µM | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 8898 (Pancreatic cancer) | Not specified | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical cancer) | Not specified | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SPC-A-1 (Lung adenocarcinoma) | Not specified | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 95-D (Lung carcinoma) | Not specified |
Table 3: Other Reported Biological Activities
| Compound | Biological Activity | Finding | Reference |
|---|---|---|---|
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Spermicidal activity | No activity | nih.govresearchgate.net |
Biosynthetic Pathways and Metabolic Engineering of Methyl 2,6 Dihydroxy 4 Methoxybenzoate
Precursor Identification and Enzymatic Transformations
The biosynthesis of the core aromatic structure of Methyl 2,6-dihydroxy-4-methoxybenzoate is believed to originate from simple acyl-CoA precursors. The assembly of the polyketide chain is initiated with a starter unit, typically acetyl-CoA, followed by the sequential addition of extender units, most commonly malonyl-CoA. nih.gov These building blocks are fundamental to the biosynthesis of numerous polyketides in fungi.
The key enzymatic transformations involved in the formation of the initial poly-β-keto chain are catalyzed by a multi-domain enzyme complex known as polyketide synthase (PKS). Specifically, a Type I iterative PKS (iPKS) is likely responsible for the iterative condensation of the acyl-CoA units. mdpi.com The domains within the PKS, such as the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), work in a coordinated fashion to assemble the polyketide backbone. nih.gov
Following the assembly of the linear polyketide chain, it undergoes a series of enzymatic modifications, including cyclization and aromatization, to form the foundational benzoic acid scaffold. Subsequent tailoring reactions, including hydroxylation and methylation, are crucial for the final structure of this compound.
| Precursor/Intermediate | Role in Biosynthesis |
| Acetyl-CoA | Starter unit for polyketide chain synthesis |
| Malonyl-CoA | Extender units for polyketide chain elongation |
| Poly-β-keto chain | Linear precursor to the aromatic ring |
| 2,6-dihydroxy-4-methoxybenzoic acid | Immediate precursor before final methylation |
Polyketide Biosynthesis Pathways in Natural Producers
While the definitive natural producer of this compound has not been explicitly identified in the reviewed literature, fungi of the genus Aspergillus are strong candidates. Aspergillus species are well-known for their prolific production of a diverse array of polyketide secondary metabolites. nih.govmdpi.com For instance, the biosynthesis of structurally related aromatic polyketides, such as asperfuranone in Aspergillus nidulans, involves complex biosynthetic gene clusters often containing more than one PKS gene. nih.gov
The proposed polyketide biosynthesis pathway for the core of this compound likely involves a non-reducing polyketide synthase (NR-PKS). NR-PKSs are responsible for the synthesis of aromatic polyketides and typically lack the reducing domains (ketoreductase, dehydratase, and enoylreductase) found in highly reducing PKSs. nih.gov The absence of these domains leads to the characteristic aromatic structure of the final product. The polyketide chain, once assembled by the NR-PKS, would undergo cyclization and aromatization to form a dihydroxybenzoic acid intermediate.
Role of Methyltransferases and Hydroxylases in Metabolic Diversification
The structural diversity of polyketides is significantly enhanced by the action of tailoring enzymes, with methyltransferases and hydroxylases playing pivotal roles. In the proposed biosynthesis of this compound, these enzymes are essential for installing the hydroxyl and methoxy (B1213986) groups at specific positions on the aromatic ring.
Hydroxylases: The introduction of the two hydroxyl groups at positions 2 and 6 of the benzoic acid core is likely catalyzed by monooxygenase or dioxygenase enzymes. nih.gov These enzymes, often cytochrome P450 monooxygenases, are frequently found encoded within fungal biosynthetic gene clusters and are responsible for the oxidative tailoring of the polyketide scaffold. nih.gov
Methyltransferases: The methylation of the hydroxyl group at position 4 and the carboxyl group to form the methyl ester are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov O-methyltransferases (OMTs) are a common class of enzymes in fungal secondary metabolism that transfer a methyl group from SAM to a hydroxyl group of a substrate. nih.gov The final step in the biosynthesis is likely the methylation of the carboxylic acid group, catalyzed by a specific carboxyl methyltransferase.
| Enzyme Class | Proposed Function in Biosynthesis |
| Non-Reducing Polyketide Synthase (NR-PKS) | Assembly of the polyketide backbone and initial cyclization/aromatization |
| Hydroxylase (e.g., Cytochrome P450) | Introduction of hydroxyl groups at positions 2 and 6 |
| O-Methyltransferase (OMT) | Methylation of the hydroxyl group at position 4 |
| Carboxyl Methyltransferase | Esterification of the carboxylic acid group to form the methyl ester |
Genetic and Genomic Approaches to Pathway Elucidation
The elucidation of biosynthetic pathways for fungal secondary metabolites heavily relies on genetic and genomic approaches. The genes encoding the enzymes for a specific metabolic pathway are typically organized in a contiguous region of the fungal chromosome, known as a biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing these BGCs is key to understanding the biosynthesis of natural products.
Genome mining is a powerful bioinformatic approach used to identify putative BGCs within fungal genomes. vtt.fi By searching for conserved domains characteristic of key biosynthetic enzymes like PKSs, methyltransferases, and hydroxylases, researchers can predict the potential for a fungus to produce certain classes of secondary metabolites. mdpi.com
Once a candidate BGC is identified, functional characterization is performed through genetic manipulation techniques. Gene knockout experiments, where a specific gene within the cluster is deleted, can be used to determine its role in the biosynthetic pathway. mdpi.com If the production of the target compound is abolished upon gene deletion, it confirms the involvement of that gene. Heterologous expression, where the entire BGC is transferred to and expressed in a model host organism like Aspergillus nidulans or a yeast, can also be used to confirm the function of the gene cluster and identify its product. nih.gov
Biotechnological Production and Optimization Strategies
The production of valuable secondary metabolites through microbial fermentation can be enhanced using metabolic engineering techniques. For a compound like this compound, several strategies could be employed to improve yields in a fungal production host, such as Aspergillus.
One primary strategy is the overexpression of the pathway-specific transcription factor that regulates the expression of the entire BGC. nih.gov Many fungal BGCs are silent or expressed at low levels under standard laboratory conditions. Overexpressing the regulatory gene can "turn on" the entire cluster, leading to increased production of the desired compound. vtt.fi
Furthermore, the genetic modification of the production host to eliminate competing metabolic pathways can also be beneficial. Deleting genes responsible for the biosynthesis of other major secondary metabolites can redirect cellular resources towards the production of the target molecule. nisr.or.jp The development of efficient genetic tools, such as CRISPR-Cas9, has greatly facilitated the targeted genetic modification of filamentous fungi for metabolic engineering purposes. nih.gov
| Strategy | Description |
| Overexpression of Regulatory Genes | Activating the entire biosynthetic gene cluster by overexpressing its specific transcription factor. |
| Precursor Supply Enhancement | Engineering primary metabolism to increase the intracellular pools of acetyl-CoA and malonyl-CoA. |
| Elimination of Competing Pathways | Deleting genes for other secondary metabolite pathways to redirect resources to the target compound. |
| Host Strain Improvement | Utilizing robust industrial strains and optimizing fermentation conditions for maximal production. |
Computational and Theoretical Studies of Methyl 2,6 Dihydroxy 4 Methoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively define the molecule's structure and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. nih.govresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Methyl 2,6-dihydroxy-4-methoxybenzoate. nih.gov
Applications of DFT for this compound would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure) by finding the minimum energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: Calculating the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the optimized structure and aid in the assignment of spectral bands. materialsciencejournal.org
Electronic Property Calculation: Predicting properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Lengths (Å) | C=O (carbonyl) | 1.22 |
| C-O (hydroxyl) | 1.35 | |
| C-C (aromatic) | 1.40 | |
| Bond Angles (°) | O-C-C (ring) | 120.5 |
| C-O-C (methoxy) | 117.0 |
Note: The values in the table are illustrative examples of what a DFT calculation would yield and are based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates a molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, while the LUMO would be distributed over the carbonyl group and the aromatic ring.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These values are representative for a phenolic compound and serve as an illustration of data obtained from quantum chemical calculations.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. nih.govuba.ar This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization within a molecule.
In NBO analysis, the interaction between a filled (donor) NBO and an empty (acceptor) NBO is evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with this interaction quantifies its significance. nih.gov For this compound, NBO analysis would reveal:
Intramolecular Hydrogen Bonding: Strong interactions between the lone pairs on the carbonyl oxygen (donor) and the antibonding orbitals (σ*) of the adjacent hydroxyl O-H bonds (acceptor).
Resonance Effects: Delocalization of electron density from the oxygen lone pairs of the hydroxyl and methoxy groups into the π* antibonding orbitals of the aromatic ring.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) hydroxyl | π* (C=C) ring | 25.0 | π-conjugation (Resonance) |
| LP(O) carbonyl | σ* (O-H) hydroxyl | 8.5 | Intramolecular Hydrogen Bond |
| π (C=C) ring | π* (C=O) carbonyl | 15.0 | π-conjugation |
Note: LP denotes a lone pair, σ an antibonding sigma orbital, and π* an antibonding pi orbital. The E(2) values are illustrative.*
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). foliamedica.bgresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
A molecular docking simulation of this compound would involve:
Obtaining the 3D structures of the ligand (this compound) and the target protein.
Defining a binding site (or "docking box") on the protein, usually a catalytic or allosteric site.
Allowing the ligand to explore different conformations and orientations within the binding site.
Using a scoring function to rank the different poses, with lower scores typically indicating more favorable binding.
The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. foliamedica.bg
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase A | -7.8 | Asp 145 | Hydrogen Bond (with hydroxyl) |
| Leu 83 | Hydrophobic Interaction (with methyl group) | ||
| Phe 80 | π-π Stacking (with aromatic ring) |
Note: This table is a hypothetical example illustrating the type of data generated from a molecular docking study.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models. escholarship.org Numerous descriptors can be calculated for this compound using computational software.
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₀O₅ | Elemental composition of the molecule. guidechem.com |
| Molecular Weight | 198.17 g/mol | Mass of one mole of the compound. guidechem.com |
| XLogP3-AA | 1.6 | A measure of lipophilicity (oil/water partition coefficient). guidechem.com |
| Hydrogen Bond Donor Count | 2 | Number of hydrogen atoms attached to electronegative atoms (hydroxyl groups). guidechem.com |
| Hydrogen Bond Acceptor Count | 5 | Number of electronegative atoms (oxygens) capable of accepting hydrogen bonds. guidechem.com |
| Rotatable Bond Count | 3 | Number of bonds that allow free rotation, indicating molecular flexibility. guidechem.com |
| Topological Polar Surface Area (TPSA) | 76 Ų | Sum of surfaces of polar atoms; relates to drug transport properties. guidechem.com |
| Complexity | 193 | A measure of the structural complexity of the molecule. guidechem.com |
Data sourced from Guidechem. guidechem.com
Simulation of Reaction Mechanisms and Energy Landscapes
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. imist.mamdpi.com By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape or potential energy surface (PES) can be constructed.
For a reaction involving this compound, such as electrophilic aromatic substitution or ester hydrolysis, DFT calculations could be employed to:
Identify Intermediates: Locate stable or transient species that form during the reaction.
Locate Transition States (TS): Find the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-making and bond-breaking processes.
Calculate Activation Energies (Ea): Determine the energy barrier (the difference in energy between the reactants and the transition state), which governs the reaction rate.
This analysis helps predict the feasibility, kinetics, and selectivity (regio- and stereo-) of a chemical reaction in agreement with experimental outcomes. imist.ma
Future Research and Translational Potential of this compound
This compound, a polysubstituted aromatic compound, represents a molecule of interest within the broader class of phenolic and benzoic acid derivatives. While direct and extensive research on this specific isomer is limited, its structural features suggest a landscape ripe for exploration in various scientific domains. This article outlines key future research directions and translational perspectives for this compound, focusing on its potential therapeutic applications, synthetic optimization, and integration with modern drug discovery platforms.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Methyl 2,6-dihydroxy-4-methoxybenzoate, and what critical reaction parameters must be controlled?
- Methodological Answer : A common route involves acylation of the parent benzoic acid derivative. For example, describes its use in synthesizing 1-(2,4-dihydroxy-6-methoxyphenyl)-1-butanone via acylation with butyric acid and boron trifluoride (BF₃), followed by hydrolysis and decarboxylation . Key parameters include:
- Catalyst choice : BF₃ is critical for activating the carboxylic acid.
- Temperature control : Reactions are typically conducted under anhydrous conditions at moderate temperatures (e.g., 50–80°C) to prevent premature hydrolysis.
- Purification : Column chromatography or recrystallization is necessary to isolate the product from intermediates like methyl esters.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?
- Methodological Answer :
- ¹³C NMR : Expect peaks for the methoxy group (~56 ppm), aromatic carbons (100–160 ppm), and ester carbonyl (~165–170 ppm) .
- UV-Vis : Absorption maxima near 270–290 nm due to conjugated phenolic and methoxy substituents .
- HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases to resolve polar degradation products.
Advanced Research Questions
Q. How can researchers optimize the acylation reaction of this compound to minimize byproduct formation during butanone synthesis?
- Methodological Answer :
- Catalyst alternatives : Replace BF₃ with milder Lewis acids (e.g., ZnCl₂) to reduce ester hydrolysis side reactions.
- Solvent selection : Anhydrous dichloromethane or toluene improves acylation efficiency .
- Stoichiometry : Use a 1.2:1 molar ratio of butyric acid to benzoate to drive the reaction forward.
- Byproduct analysis : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates like unreacted esters .
Q. What strategies resolve discrepancies in reported melting points for derivatives of this compound?
- Methodological Answer : reports conflicting melting points (130°C vs. 127–128°C) for a derivative, likely due to:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable crystalline forms.
- Purity assessment : Combine DSC with elemental analysis to verify sample homogeneity .
- Standardized protocols : Adopt consistent drying conditions (e.g., vacuum desiccation for 24 hours) to remove residual solvents.
Q. How can researchers address stability challenges during long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Similar methoxy-phenolic compounds in require refrigeration (0–6°C) to prevent oxidation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit free-radical degradation.
- Container material : Use amber glass vials under nitrogen to block light and oxygen.
Q. What advanced NMR techniques differentiate tautomeric forms or positional isomers in derivatives of this compound?
- Methodological Answer :
- HSQC (Heteronuclear Single Quantum Coherence) : Maps ¹H-¹³C correlations to identify substituent positions on the aromatic ring.
- NOESY : Detects spatial proximity between methoxy and hydroxyl protons to confirm tautomeric structures .
- Dynamic NMR : Resolves equilibria between keto-enol tautomers by analyzing temperature-dependent chemical shifts.
Data Contradiction Analysis
Example : Conflicting melting points in highlight variability in synthetic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
